4-ethyl-3-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-5-(methylsulfanyl)-4H-1,2,4-triazole
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Overview
Description
4-ethyl-3-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-5-(methylsulfanyl)-4H-1,2,4-triazole is a synthetic organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound features additional functional groups, including an ethyl group, a methoxy group, a methyl group, and a methylsulfanyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-3-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-5-(methylsulfanyl)-4H-1,2,4-triazole typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrazole ring: Starting with a suitable precursor, such as 3-methoxy-1-methyl-1H-pyrazole, through cyclization reactions.
Introduction of the triazole ring: Using a cyclization reaction involving hydrazine derivatives and appropriate reagents.
Functional group modifications: Introducing the ethyl, methoxy, and methylsulfanyl groups through substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the nitrogen atoms in the triazole ring or the sulfur atom, potentially forming amines or thiols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the triazole ring.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while substitution reactions could introduce new functional groups at various positions on the triazole ring.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for synthesizing more complex molecules, particularly in the development of new materials or catalysts.
Biology
In biological research, triazole derivatives are often studied for their potential as enzyme inhibitors or as ligands for metal complexes.
Medicine
Triazole compounds are well-known for their antifungal properties. This compound might be investigated for its potential as a pharmaceutical agent, particularly in the treatment of fungal infections or other diseases.
Industry
In industry, triazole derivatives are used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-ethyl-3-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-5-(methylsulfanyl)-4H-1,2,4-triazole would depend on its specific application. For example, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and inhibiting its activity. The molecular targets and pathways involved would vary based on the biological or chemical context.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: The parent compound, which lacks the additional functional groups.
3,5-Dimethyl-1H-pyrazole: A simpler pyrazole derivative.
4-Methylthio-1,2,4-triazole: A triazole with a methylsulfanyl group but without the pyrazole ring.
Uniqueness
The uniqueness of 4-ethyl-3-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-5-(methylsulfanyl)-4H-1,2,4-triazole lies in its combination of functional groups, which may confer unique chemical reactivity and biological activity compared to simpler triazole or pyrazole derivatives.
Properties
IUPAC Name |
4-ethyl-3-(3-methoxy-1-methylpyrazol-4-yl)-5-methylsulfanyl-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5OS/c1-5-15-8(11-12-10(15)17-4)7-6-14(2)13-9(7)16-3/h6H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSKGUXVWTXQYJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SC)C2=CN(N=C2OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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